Isotopic Purity Specification: Daclatasvir-d6 ≥99% Deuterated Forms vs. Competing Labeled Standards
Daclatasvir-d6 supplied by Cayman Chemical (and resellers such as Interprise) is specified at ≥99% deuterated forms (d1–d6), verified by batch-specific Certificate of Analysis . In contrast, the Daclatasvir-d6 product from BOC Sciences and the hydrochloride salt from InvivoChem are specified at >95% and ≥98% purity, respectively . For quantitative bioanalysis, a ≥99% isotopic purity specification minimizes the contribution of unlabeled (d0) species to the IS channel, directly reducing systematic bias in the calculated analyte/IS peak area ratio. A 1–4% difference in isotopic purity translates to a proportionally equivalent bias in reported concentrations if not corrected.
| Evidence Dimension | Isotopic purity (deuterated forms d1–d6) |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1–d6) |
| Comparator Or Baseline | ≥98% (InvivoChem, Clearsynth) and >95% (BOC Sciences) for Daclatasvir-d6; >95% for Daclatasvir-d16 (BOC Sciences) |
| Quantified Difference | 1–4 percentage point advantage in isotopic purity for the Cayman-sourced material |
| Conditions | Batch-specific Certificate of Analysis; analytical method varies by supplier (typically HPLC-UV or LC-MS) |
Why This Matters
Higher isotopic purity directly improves the accuracy of quantitative LC-MS/MS methods by reducing unlabeled analyte contribution to the internal standard channel, which is critical for meeting FDA/EMA bioanalytical method validation criteria (≤15% bias).
